5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole
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Description
5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H17ClN2S and its molecular weight is 328.86. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Pyrazole Derivatives
Pyrazoles and their derivatives, including methyl-substituted pyrazoles, are significant for their wide range of applications, especially in medicinal chemistry. Their reactivity and versatility as a scaffold enable the synthesis of various heterocyclic compounds, exhibiting a broad spectrum of biological activities. The synthesis of these compounds often involves innovative strategies to incorporate different functional groups, enhancing their utility in drug development and other scientific applications (Sharma et al., 2021).
Biological and Pharmacological Effects
The pharmacological landscape of pyrazole derivatives is extensive, with applications ranging from antimicrobial to anticancer activities. These compounds exhibit remarkable biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Chlorogenic acid, a related compound, is highlighted for its diverse therapeutic roles such as hepatoprotective, cardioprotective, anti-obesity, and antihypertensive activities, showcasing the potential of pyrazole derivatives in addressing metabolic disorders (Naveed et al., 2018).
Applications in Medicinal Chemistry
Pyrazoline derivatives are pivotal in the development of new anticancer agents, demonstrating the scaffold's significance in medicinal chemistry. These compounds are synthesized through various methods to exhibit significant biological effects, underscoring the importance of pyrazole as a versatile pharmacophore in drug discovery (Ray et al., 2022).
Monoamine Oxidase Inhibition
Specific pyrazoline derivatives have been recognized for their potential in inhibiting monoamine oxidase (MAO), an enzyme linked to neurological conditions. Studies on the structure-activity relationship of these compounds reveal their effectiveness and selectivity towards MAO-A and MAO-B isoenzymes, indicating the therapeutic potential of pyrazoline derivatives in treating mental health disorders (Mathew et al., 2013).
Antioxidant Activity
The antioxidant activity of pyrazoline derivatives is another area of significant interest, with applications in food engineering, medicine, and pharmacy. These compounds, through their ability to scavenge free radicals and protect against oxidative stress, highlight the role of pyrazoline scaffolds in developing antioxidants for therapeutic and dietary applications (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
5-chloro-1-methyl-4-[(3-methylphenyl)sulfanylmethyl]-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-13-7-6-10-15(11-13)22-12-16-17(20-21(2)18(16)19)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMAFQZLKCFHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.